molecular formula C9H16O3 B7980837 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol

7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol

Cat. No.: B7980837
M. Wt: 172.22 g/mol
InChI Key: GBRYHGHUCVATNZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound is derived from its spirocyclic backbone and functional groups. The term "spiro" indicates a bicyclic system where two rings share a single atom (the spiro atom), which is carbon in this case. The prefix [3.5] specifies the number of atoms in each ring: three atoms in the smaller ring and five atoms in the larger ring. The numbering begins at the spiro atom and proceeds through the smaller ring first, followed by the larger ring.

The compound features two oxygen atoms incorporated into the cyclic ether structure (6,8-dioxa), a hydroxyl group at position 2 (-ol), and two methyl groups at position 7 (7,7-dimethyl). The full structural formula can be represented as a spiro junction between a three-membered ring (positions 1, 2, 3) and a five-membered ring (positions 1, 4, 5, 6, 7), with oxygen atoms at positions 6 and 8, methyl groups at position 7, and a hydroxyl group at position 2.

Structural Validation

The molecular formula C₉H₁₆O₃ corresponds to:

  • 9 carbon atoms (7 from the spiro framework + 2 methyl groups).
  • 16 hydrogen atoms (accounting for methyl substituents and hydroxyl group).
  • 3 oxygen atoms (2 from ether linkages, 1 from the alcohol).

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is 141352-52-5 , as documented in ChemSpider. A secondary CAS number (1864407-98-6 ) is listed in Parchem’s technical specifications, likely representing a distinct stereoisomer or a variant synthetic pathway.

Molecular Formula Cross-Referencing

The molecular formula C₉H₁₆O₃ is consistent across multiple sources:

Property Value Source
Molecular Formula C₉H₁₆O₃ ChemSpider
Average Mass (g/mol) 172.224 ChemSpider
Monoisotopic Mass 172.109944 ChemSpider

The mass values align with theoretical calculations based on the formula, confirming its validity.

Comparative Analysis of Spirocyclic Alcohol Naming Conventions

Spirocyclic alcohols follow IUPAC rules that prioritize ring size, substituent positions, and functional group hierarchy. A comparison with related compounds highlights key distinctions:

Case 1: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane

This compound (CAS 90112-71-3) shares structural similarities but differs in:

  • Ring sizes : [2.5] vs. [3.5] in the target compound.
  • Functional groups : Lacks a hydroxyl group.
  • Substituent placement : Methyl groups at position 6 instead of 7.
Case 2: (1S,3R,5R,7S)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane

Unlike spiro systems, bicyclo compounds like this (CAS 162490-88-2) feature two bridgehead atoms instead of a single spiro atom. The naming convention shifts to bicyclo prefixes and bridge notation (e.g., [3.2.1]).

Nomenclature Rules Summary
Feature Spiro Systems Bicyclo Systems
Ring junction Single spiro atom Two bridgehead atoms
Prefix format spiro[a.b] bicyclo[a.b.c]
Substituent priority Functional groups > alkyl Bridge numbering > substituents

This contrast underscores the specificity required in IUPAC nomenclature for spirocyclic vs. bicyclic frameworks.

Properties

IUPAC Name

7,7-dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(2)11-5-9(6-12-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRYHGHUCVATNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CC(C2)O)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and spirocyclic structure play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing various physiological processes .

Comparison with Similar Compounds

Structural Analogues with Heteroatom Substitutions

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane (CAS 156720-48-8)
  • Molecular Formula : C₈H₁₄O₂S
  • Molecular Weight : 174.26 g/mol
  • Key Differences : Replaces the hydroxyl group with a sulfur atom (thia).
  • Implications : Sulfur’s larger atomic radius and polarizability may enhance lipophilicity compared to the hydroxyl derivative. This could influence solubility and reactivity in organic synthesis.
7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane (Compound 78)
  • Molecular Formula : C₈H₁₄O₂Se (estimated molecular weight ~221.07 g/mol)
  • Key Differences : Incorporates selenium (selena) instead of sulfur or oxygen.
  • Implications : Selenium’s redox-active nature makes this compound relevant in electrochemical studies, such as modeling [FeFe]-hydrogenase enzymes . X-ray crystallography confirms its spirocyclic structure .
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 156720-75-1)
  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Key Differences : Substitutes oxygen with nitrogen (aza).
  • Such derivatives are explored in pharmaceutical intermediates .

Functional Group Variations

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic Acid (CAS 1639838-84-8)
  • Molecular Formula : C₁₆H₁₈O₄
  • Key Differences : Replaces the hydroxyl group with a carboxylic acid and adds a phenyl substituent.
  • Synthesis : Prepared via cyclization of dibromoneopentyl glycol with benzaldehyde, followed by saponification and decarboxylation .
  • Implications : The carboxylic acid group increases acidity and reactivity, making it suitable for further derivatization in organic synthesis.
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5)
  • Molecular Formula: C₁₃H₁₅NO₂
  • Molecular Weight : 217.26 g/mol
  • Key Differences : Introduces a ketone and phenyl group.
  • Implications: The ketone moiety enhances electrophilicity, enabling participation in condensation reactions. Potential applications include chiral building blocks in drug discovery .

Biological Activity

7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol (CAS: 141352-52-5) is a spiro compound characterized by its unique bicyclic structure that incorporates two oxygen atoms in a dioxaspiro configuration. This compound has garnered interest due to its potential biological activities, which may have implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H16_{16}O3_3, with a molecular weight of 172.22 g/mol. The compound features a spirocyclic structure that influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9_9H16_{16}O3_3
Molecular Weight172.22 g/mol
CAS Number141352-52-5
Purity≥97%

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving structurally related oxysterols derived from cholesterol, it was observed that certain derivatives exhibited dose-dependent cytotoxic effects on neuronal cell lines (Neuro2a cells). These findings suggest that similar mechanisms may be investigated for this compound to assess its impact on cell viability and proliferation .

The mechanism by which spiro compounds exert their biological effects often involves interaction with cellular membranes or specific enzyme pathways. The presence of dioxaspiro structures may enhance lipophilicity, facilitating membrane penetration and subsequent biological activity. Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

  • Antibacterial Efficacy : In a study examining a series of spiro compounds, several were noted for their antibacterial properties against common pathogens. The structure–activity relationship indicated that modifications in the spiro framework could enhance activity against specific strains .
  • Neuroprotective Effects : Compounds with similar structural characteristics have been investigated for neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. Given its structural analogies to known neuroprotective agents, this compound warrants investigation in this context.

Q & A

Q. Methodological Insight :

  • Solvent polarity and temperature critically affect reaction rates and stereochemical outcomes.
  • Enzymatic resolution (e.g., lipases) enables chiral separation, but substrate specificity must be validated via HPLC or chiral GC .

How is the stereochemistry and molecular conformation of this compound confirmed?

Q. Basic

  • X-ray crystallography : Single-crystal analysis confirms the 1,2-trans configuration of the cyclobutane core and spiro junction geometry .
  • NMR spectroscopy : Distinct splitting patterns for methyl groups and oxygenated protons (e.g., δ 3.5–4.5 ppm) resolve stereochemical ambiguities .

Q. Advanced :

  • Comparative analysis of spiro analogs (e.g., selenium derivatives) reveals conformational flexibility influenced by heteroatom substitution (O vs. Se) .

What strategies resolve enantiomers of this compound derivatives?

Q. Advanced

  • Enzymatic kinetic resolution : Racemic acetoxy derivatives are treated with Aspergillus niger or tailored lipases to isolate (R)- and (S)-enantiomers with >90% ee .
  • Chiral auxiliary approaches : Benzylamine-mediated indole derivatization introduces steric hindrance, facilitating chromatographic separation .

Data Contradiction :
While enzymatic methods are scalable, microbial biotransformation (e.g., Aspergillus niger) may introduce unintended hydroxylation, requiring rigorous TLC/MS monitoring .

How do computational studies support the design of spirocyclic analogs for medicinal applications?

Q. Advanced

  • Docking simulations : Molecular modeling identifies hydrogen-bonding interactions between the spirocyclic core and target proteins (e.g., ATR kinase), guiding substituent optimization .
  • DFT calculations : Predict regioselectivity in radical cyclization reactions, such as photo-induced Cu-catalyzed [3+1] cascades forming cyclobutanols .

Q. Methodology :

  • Use Gaussian or ORCA software to map transition states and assess steric/electronic effects of methyl groups on reactivity .

What role does this compound play in drug discovery?

Q. Advanced

  • Scaffold for kinase inhibitors : The spirocyclic structure mimics ATP-binding motifs in kinases. Derivatives like 7,7-dimethyl-6,7-dihydropyrrolo[3,4-d]pyrimidines show potent ATR inhibition (IC₅₀ < 100 nM) .
  • Prodrug potential : The hydroxyl group enables esterification for controlled release, as seen in acetoxy derivatives .

Q. Experimental Validation :

  • In vitro assays (e.g., Western blot for p-CHK1) validate target engagement in cancer cell lines .

How are solvent and catalyst selection optimized in spirocyclic compound synthesis?

Q. Basic

  • Solvent screening : Polar aprotic solvents (e.g., CH₂Cl₂) enhance ylide stability in ring expansion, while chlorobenzene improves thermal efficiency .
  • Catalyst systems : Cu(I) salts (e.g., CuBr) mediate radical cyclization with >70% yield in photo-induced reactions .

Q. Advanced

  • GC-MS/HPLC : Detect minor isomers (e.g., 1,3-dioxolane byproducts) during thiirane or selenolane derivatization .
  • Crystallography : Resolve steric clashes in spiro junctions, as seen in 8,8-dimethyl-7,9-dioxa-2,3-diselenaspiro[4.5]decan .

Contradiction Note :
X-ray data for selenium analogs show smaller dihedral angles (Se–Se vs. O–O), altering ring strain and reactivity .

How is biotransformation used to functionalize this compound?

Q. Advanced

  • Microbial oxidation : Aspergillus niger introduces hydroxyl groups at non-activated carbons, enabling access to polyoxygenated metabolites .
  • Scale-up challenges : Fed-batch fermentation minimizes toxicity, but downstream purification requires tandem SPE/column chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol
Reactant of Route 2
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol

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